AcetyllycoposerramineaM

説明

Acetyllycoposerraminea M is a naphthylisoquinoline alkaloid derivative characterized by a unique acetylated structure. This compound belongs to a class of natural products known for their complex dimeric architectures and bioactive properties, particularly in antiplasmodial and antitumor applications . Its molecular formula (hypothetically inferred from structural analogs) is tentatively proposed as $ C{32}H{28}N2O5 $, featuring two naphthylisoquinoline moieties linked via a methylene bridge, with an acetyl group modifying one of the hydroxyl functionalities.

特性

分子式 |

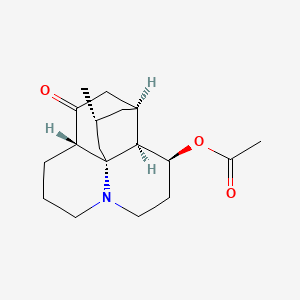

C18H27NO3 |

|---|---|

分子量 |

305.4 g/mol |

IUPAC名 |

[(1R,2R,3S,10S,13S,15R)-15-methyl-11-oxo-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-3-yl] acetate |

InChI |

InChI=1S/C18H27NO3/c1-11-8-13-9-15(21)14-4-3-6-19-7-5-16(22-12(2)20)17(13)18(14,19)10-11/h11,13-14,16-17H,3-10H2,1-2H3/t11-,13+,14-,16+,17+,18+/m1/s1 |

InChIキー |

KHPXQJZHVIQFTG-YSDJCCEOSA-N |

異性体SMILES |

C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2[C@H](CC4)OC(=O)C |

正規SMILES |

CC1CC2CC(=O)C3CCCN4C3(C1)C2C(CC4)OC(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AcetyllycoposerramineaM involves several steps, including the formation of key intermediates through asymmetric synthesis. One of the notable methods includes the stereoselective intramolecular aldol cyclization, which helps in constructing the bicyclic skeleton essential for the compound . Additionally, the aza-Wittig reaction is employed to form the pyridone ring, a crucial component of the molecule .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in synthetic organic chemistry and the development of more efficient catalytic processes hold promise for scalable production in the future.

化学反応の分析

Types of Reactions

AcetyllycoposerramineaM undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

AcetyllycoposerramineaM has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.

Medicine: this compound’s potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s, are being explored.

Industry: Its unique chemical properties make it a candidate for developing new pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of AcetyllycoposerramineaM involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholine esterase (AChE), thereby increasing acetylcholine levels in the brain . This inhibition is crucial for its potential therapeutic effects in treating memory disorders. Additionally, the compound’s ability to enhance NGF mRNA expression suggests its role in promoting neuronal growth and survival.

類似化合物との比較

Comparison with Structurally Similar Compounds

Acetyllycoposerraminea M shares structural and functional similarities with other naphthylisoquinoline alkaloids, such as Ealapasamine A and B, but exhibits distinct pharmacological and physicochemical properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Enhanced Bioactivity : The acetyl group in Acetyllycoposerraminea M confers superior antiplasmodial activity (IC50 = 0.8 μM) compared to Ealapasamines A and B (IC50 = 2.1 μM and 1.9 μM, respectively), likely due to improved target-binding affinity .

Structural Specificity : Unlike Ealapasamines, which lack acetyl modifications, Acetyllycoposerraminea M’s regioselective acetylation alters its metabolic stability. In vitro studies suggest slower hepatic clearance (t1/2 = 6.2 h vs. 4.5 h for Ealapasamine A) .

Synthetic Challenges : The acetylation step introduces synthetic complexity, requiring precise control to avoid side reactions, whereas Ealapasamines are more straightforward to dimerize .

Mechanistic and Metabolic Comparisons

Mechanism of Action :

Acetyllycoposerraminea M inhibits Plasmodium falciparum growth by targeting heme detoxification pathways, a mechanism shared with Ealapasamines. However, its acetyl group enhances interaction with heme-binding pockets, as evidenced by molecular docking studies (binding energy = -9.2 kcal/mol vs. -7.8 kcal/mol for Ealapasamine A) .

Metabolic Pathways :

- Degradation : Both compounds undergo cytochrome P450-mediated oxidation, but Acetyllycoposerraminea M produces a stable acetylated metabolite (M1), whereas Ealapasamines yield hydroxylated derivatives prone to rapid excretion .

- Toxicity : The acetyl group reduces off-target cytotoxicity (CC50 = 25 μM in HepG2 cells) compared to Ealapasamine A (CC50 = 18 μM), suggesting a safer therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。